molecular formula C5H6N4O2S B601288 Cefdinir Impurity A CAS No. 1450758-21-0

Cefdinir Impurity A

Cat. No.: B601288
CAS No.: 1450758-21-0
M. Wt: 186.19
InChI Key:
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Description

Cefdinir Impurity A is a byproduct found in the synthesis of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir, known chemically as 7-[2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid, is used to treat a variety of bacterial infections. Impurities such as this compound are typically formed during the manufacturing process and can affect the purity and efficacy of the final pharmaceutical product .

Scientific Research Applications

Cefdinir Impurity A has several scientific research applications:

Mechanism of Action

Target of Action

Cefdinir Impurity A, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for the survival and growth of bacteria .

Mode of Action

The interaction of this compound with its targets leads to significant changes in the bacterial cell. By binding to the penicillin-binding proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to the weakening of the bacterial cell wall .

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of the bacterial cell wall. The disruption in the peptidoglycan layer of the cell wall caused by this compound affects the integrity of the bacterial cell wall, leading to cell lysis . This results in the death of the bacteria, thereby helping in the treatment of bacterial infections .

Pharmacokinetics

The mean plasma elimination half-life of this compound is approximately 1.7 (±0.6) hours . The bioavailability of this compound is dose-dependent, with maximal plasma concentrations occurring 2 to 4 hours post-dose .

Result of Action

The primary result of the action of this compound is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, it causes cell lysis, leading to the death of the bacteria . This makes it effective against a variety of bacterial infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and activity of this compound . Furthermore, the presence of beta-lactamase enzymes in the environment can impact the effectiveness of this compound, as these enzymes can inactivate cephalosporins . This compound is effective against organisms that produce beta-lactamase enzymes due to its chemical structure .

Biochemical Analysis

Biochemical Properties

Cefdinir Impurity A, like Cefdinir, may interact with various enzymes and proteins in bacterial cells. It is known that Cefdinir works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the synthesis of the cell wall and leading to cell death

Cellular Effects

The cellular effects of this compound are not well-studied. Considering its structural similarity to Cefdinir, it might influence cell function in a similar manner. Cefdinir is known to interfere with cell wall synthesis in bacteria, which can affect various cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Cefdinir, the parent compound, exerts its effects at the molecular level by binding to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in cell lysis and death. It’s plausible that this compound might have a similar mechanism of action.

Temporal Effects in Laboratory Settings

One study reported that Cefdinir showed hepatotoxicity over time in a patient, suggesting that its impurities, including this compound, might also have time-dependent effects .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Cefdinir has shown efficacy in several animal models of infection, including pneumonia caused by Haemophilus influenzae or penicillin-susceptible strains of Streptococcus pneumoniae and subcutaneous abscesses induced by Staphylococcus aureus .

Metabolic Pathways

Cefdinir is known to be stable to hydrolysis by commonly occurring plasmid-mediated β-lactamases , suggesting that this compound might also be involved in similar metabolic pathways.

Transport and Distribution

Cefdinir is known to distribute into various tissues (e.g., sinus and tonsil) and fluids (e.g., middle ear) , suggesting that this compound might have a similar distribution pattern.

Preparation Methods

The preparation of Cefdinir Impurity A involves specific synthetic routes and reaction conditions. One common method includes the reaction of Cefdinir with triethylamine in acetonitrile at room temperature. The reaction is typically carried out for several hours, followed by separation and purification processes to isolate the impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the impurity is present at acceptable levels .

Chemical Reactions Analysis

Cefdinir Impurity A undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cefdinir Impurity A can be compared with other related compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefdinir Impurity A involves the conversion of 7-amino-3-vinyl-3-cephem-4-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-amino-3-vinyl-3-cephem-4-carboxylic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 7-amino-3-vinyl-3-cephem-4-carboxylic acid in water and add sodium nitrite and hydrochloric acid to the solution. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add sodium nitrate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 4: Add sodium dithionite to the reaction mixture and stir for 30 minutes.", "Step 5: Acidify the reaction mixture with hydrochloric acid and extract the impurity with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure and dissolve the residue in acetic acid.", "Step 8: Add ethanol to the solution and stir for 30 minutes.", "Step 9: Filter the precipitated impurity and wash with ethanol.", "Step 10: Dry the impurity under vacuum to obtain Cefdinir Impurity A." ] }

CAS No.

1450758-21-0

Molecular Formula

C5H6N4O2S

Molecular Weight

186.19

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide;  Cefdinir Impurity A

Origin of Product

United States
Customer
Q & A

Q1: What is Cefdinir Impurity A and what is its significance?

A1: this compound refers to a mixture of four isomers identified as cefdinir open ring lactones a, b, c, and d. [] This impurity is found in Cefdinir, a semi-synthetic, broad-spectrum cephalosporin antibiotic. [] Monitoring impurities like this compound is crucial during drug development and manufacturing to ensure the safety and efficacy of the final product. The research paper provides a detailed analysis of Cefdinir and its related impurities, including their relative retention times and acceptable thresholds according to regulatory standards. []

Q2: What is the acceptable limit for this compound in Cefdinir drug substance?

A2: The sum of the four isomers that constitute this compound should not exceed 3.3%. [] This limit ensures that the impurity levels remain within acceptable ranges, minimizing the risk of potential adverse effects and maintaining the drug's quality and effectiveness. []

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